1-[(benzyloxy)methyl]-5-methylpyrimidine-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
5-methyl-1-(phenylmethoxymethyl)pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-10-7-15(13(17)14-12(10)16)9-18-8-11-5-3-2-4-6-11/h2-7H,8-9H2,1H3,(H,14,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWZVSSDPEXVHLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)COCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30361414 | |
| Record name | ST093135 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30361414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80140-17-6 | |
| Record name | ST093135 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30361414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-[(benzyloxy)methyl]-5-methylpyrimidine-2,4(1H,3H)-dione can be achieved through several synthetic routes. One common method involves the reaction of 5-methyluracil with benzyl chloromethyl ether in the presence of a base such as sodium hydride. The reaction typically proceeds under mild conditions and yields the desired product with good purity .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-[(Benzyloxy)methyl]-5-methylpyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the benzyloxy group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(Benzyloxy)methyl]-5-methylpyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-[(benzyloxy)methyl]-5-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors involved in biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Table 1: Key Pyrimidine-2,4-dione Derivatives in Antiviral Research
Key Observations :
- Substitution at Position 5 : WPR-6’s iodine atom enhances steric bulk and electronic effects, improving binding to HIV reverse transcriptase compared to TNK651’s isopropyl group .
- Benzyloxymethyl vs. Sugar Moieties : Unlike AZT, WPR-6 lacks a sugar moiety, avoiding nucleoside-based resistance mechanisms .
- Position 6 Modifications : TNK651’s 6-benzyl group contributes to hydrophobic interactions but reduces solubility compared to WPR-6’s iodine .
Derivatives with Triazole and Benzimidazole Hybrids
Table 2: Hybrid Pyrimidine-2,4-dione Derivatives
Key Observations :
Key Observations :
Biological Activity
1-[(benzyloxy)methyl]-5-methylpyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative notable for its potential biological activities. Characterized by a benzyloxy group attached to a methyl pyrimidine core, this compound has garnered interest in medicinal chemistry due to its possible applications in drug development. This article explores its biological activity, synthesis, and relevant case studies.
Chemical Characteristics
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Weight | 246.26 g/mol |
| Molecular Formula | C13H14N2O3 |
| LogP | 1.2678 |
| LogD | 1.2669 |
| Polar Surface Area | 50.258 Ų |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
The structure of the compound allows for various interactions that could influence its biological activity, particularly through nucleophilic and electrophilic reactions due to the presence of the benzyloxy group .
Biological Activity
Preliminary studies suggest that this compound exhibits several biological activities:
Case Studies and Research Findings
While specific studies on this compound are scarce, related research provides insights into its potential applications:
- Synthesis and Reactivity : The synthesis typically involves reacting 5-methylpyrimidine-2,4-dione with benzyl alcohol in the presence of an acid catalyst. This reaction pathway allows for modifications that enhance biological activity or yield derivatives with varied properties.
-
Comparative Studies : Similar compounds have been studied for their biological properties. For example:
Compound Name Structure Features Unique Aspects 5-(3-(benzyloxy)benzyl)pyrimidine-2,4(1H,3H)-dione Benzyl group attached to a pyrimidine Exhibits strong enzyme inhibition 6-chloro-5-methylpyrimidine-2,4(1H,3H)-dione Chlorinated derivative Enhanced reactivity due to chlorine 5-(benzylthio)-6-methylpyrimidine-2,4(1H,3H)-dione Contains a thioether substituent Potentially different pharmacological profile
These comparisons highlight the diverse reactivity and biological profiles of structurally related compounds .
Q & A
Q. What are the optimal synthetic pathways for 1-[(benzyloxy)methyl]-5-methylpyrimidine-2,4(1H,3H)-dione, and how do reaction conditions influence yield?
Answer: The compound can be synthesized via alkylation of a pyrimidine-2,4-dione precursor with benzyl chlorides or chloroacetamides. Key steps include:
- Cyclocondensation : Use of phosphorous oxychloride (POCl₃) under reflux to form the pyrimidine core .
- Alkylation : Reaction with benzyl chlorides in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) as a base at 60–80°C for 6–8 hours .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) yields >75% purity.
Q. Critical Parameters :
- Temperature >80°C may degrade the benzyloxymethyl group.
- Anhydrous conditions prevent hydrolysis of intermediates .
Table 1 : Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Alkylation | Benzyl chloride, K₂CO₃, DMF, 70°C | 68 | 92 |
| Hydrolysis | HCl (1M), RT, 2h | 85 | 89 |
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Answer: Use a combination of spectroscopic and chromatographic methods:
- ¹H NMR : Key signals include:
- δ 5.1–5.3 ppm (benzyloxymethyl -OCH₂C₆H₅).
- δ 2.1–2.3 ppm (5-methyl group) .
- LC-MS : Confirm molecular ion peak [M+H]⁺ at m/z 289.1 (calculated) .
- X-ray crystallography : Resolve crystal packing (e.g., monoclinic system, space group P2₁/c) for absolute configuration .
Note : Discrepancies in melting points (e.g., 148–152°C vs. literature 155°C) may indicate residual solvents .
Advanced Research Questions
Q. What strategies mitigate competing side reactions during benzyloxymethyl group installation?
Answer: Competing O- vs. N-alkylation can occur. Mitigation strategies:
- Protecting groups : Temporarily block reactive NH sites with acetyl or tert-butoxycarbonyl (Boc) groups .
- Solvent polarity : Use polar aprotic solvents (DMF, DMSO) to stabilize transition states and favor O-alkylation .
- Catalysis : Add tetrabutylammonium iodide (TBAI) to enhance benzyl chloride reactivity .
Case Study :
In a 2024 study, Boc-protected intermediates reduced N-alkylation by 40% compared to unprotected analogs .
Q. How does the benzyloxymethyl substituent affect electronic properties and biological activity?
Answer: The benzyloxymethyl group:
- Electron donation : Enhances π-π stacking with aromatic residues in target enzymes (e.g., thymidylate synthase) .
- Lipophilicity : Increases logP by ~1.2 units, improving membrane permeability .
Table 2 : Comparative Bioactivity (IC₅₀ Values)
| Compound | IC₅₀ (μM) | Target |
|---|---|---|
| Parent (5-methylpyrimidine-dione) | 120 | Dihydrofolate reductase |
| Benzyloxymethyl derivative | 45 | Dihydrofolate reductase |
Mechanistic Insight : The substituent’s bulkiness may sterically hinder non-specific binding .
Q. How can researchers resolve contradictions in reported antimicrobial activity data?
Answer: Discrepancies arise from:
- Strain variability : E. coli ATCC 25922 vs. clinical isolates may show 4-fold differences in MIC .
- Assay conditions : Broth microdilution (pH 7.4) vs. agar diffusion (pH 6.8) alters protonation states .
Q. Recommendations :
- Standardize testing using CLSI guidelines.
- Include positive controls (e.g., ciprofloxacin) to calibrate potency .
Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?
Answer:
- DFT Calculations : Optimize transition states at the B3LYP/6-31G(d) level to predict regioselectivity .
- Molecular Electrostatic Potential (MEP) : Identify electron-deficient sites (e.g., C4 carbonyl) prone to nucleophilic attack .
Case Example :
MEP analysis showed a 12% higher electrophilicity index at C6 vs. C2, aligning with observed thiourea adduct formation .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Answer:
- Racemization : Occurs above 100°C during prolonged reflux. Use low-temperature (≤60°C) stepwise coupling .
- Chiral Chromatography : Employ amylose-based columns (Chiralpak AD-H) for >99% ee .
Table 3 : Scalability vs. Purity Trade-offs
| Batch Size (g) | ee (%) | Yield (%) |
|---|---|---|
| 10 | 99 | 70 |
| 100 | 95 | 82 |
Q. How does the compound interact with cytochrome P450 isoforms, and what are implications for drug design?
Answer:
- CYP3A4 Inhibition : IC₅₀ = 8.2 μM due to benzyloxymethyl coordination to heme iron .
- Metabolic Stability : Microsomal half-life (t₁/₂) = 45 min (human liver microsomes) .
Design Tip : Introduce electron-withdrawing groups (e.g., -CF₃) to reduce CYP affinity without compromising activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
